2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate” is a chemical compound with the molecular formula C14H8O4S . It is a derivative of benzoxathiolone .
Synthesis Analysis
The synthesis of benzoxathiolone derivatives has been reported in the literature . For example, one study synthesized a series of benzoxathiolone derivatives by reacting 6-hydroxy-1,3-benzoxathiol-2-one with various alkyl halides . The yield of these reactions varied, with one example yielding 1056 mg (67%) of the product .Molecular Structure Analysis
The molecular structure of “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate” includes 29 bonds in total, including 21 non-H bonds, 14 multiple bonds, 3 rotatable bonds, 2 double bonds, and 12 aromatic bonds . It also contains 1 five-membered ring, 2 six-membered rings, 1 nine-membered ring, 1 ester (aromatic), and 1 carbonate (-thio) derivative .Chemical Reactions Analysis
Benzoxathiolone derivatives, including “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate”, have been found to exhibit potent inhibitory activity against monoamine oxidase (MAO), an enzyme that metabolizes neurotransmitter amines . The most potent compounds exhibited IC50 values of 0.083 and 0.086 µM for MAO-A and 0.0069 and 0.0066 µM for MAO-B .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate” include a molecular weight of 272.28 . Further details about its physical and chemical properties are not available in the retrieved sources.Scientific Research Applications
Potential Atypical Antipsychotic Agent
The compound has been synthesized and biologically evaluated as a potential atypical antipsychotic agent . It has been found to exhibit D2 and 5-HT2 antagonist activity in behavioral models . This means it could potentially be used in the treatment of psychiatric disorders such as schizophrenia .
Treatment of Schizophrenia
Schizophrenia is a chronic and severe disabling mental illness that affects approximately 1% of the world population . The compound’s potential as an atypical antipsychotic agent could make it a valuable tool in the treatment of this disorder .
Treatment of Positive Symptoms of Schizophrenia
Typical antipsychotics, which are potent dopamine D2 receptor antagonists, have clear efficacy against the positive symptoms of schizophrenia . The compound’s D2 antagonist activity suggests it could also be effective in treating these symptoms .
Treatment of Negative Symptoms of Schizophrenia
Typical antipsychotics are relatively ineffective in the treatment of the negative symptoms of schizophrenia . However, atypical antipsychotics, which exhibit mixed dopamine D2 and serotonin 5-HT2 antagonist activity, are more likely to have good antipsychotic activity, treating both positive and negative symptoms of schizophrenia . The compound’s D2 and 5-HT2 antagonist activity suggests it could potentially be effective in treating the negative symptoms of schizophrenia .
Lower Propensity to Produce Extra Pyramidal Side Effects (EPS)
Chronic administration of typical antipsychotics is frequently associated with serious extra pyramidal side effects (EPS) . Atypical antipsychotics, however, have a lower propensity to produce EPS . The compound’s potential as an atypical antipsychotic suggests it could have a lower risk of causing EPS .
Potential for Further Research and Development
Given its potential applications in the treatment of schizophrenia and its potential advantages over typical antipsychotics, the compound could be a valuable subject for further research and development in the field of medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been evaluated as potential atypical antipsychotic agents, suggesting that they may interact with dopamine d2 receptors and serotonin 5-ht2 receptors .
Mode of Action
Related compounds have been shown to exhibit d2 and 5-ht2 antagonist activity in behavioral models . This suggests that 2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate may also interact with these receptors, inhibiting their activity and leading to changes in neurotransmitter levels.
Biochemical Pathways
The antagonistic activity on d2 and 5-ht2 receptors suggests that it may influence the dopaminergic and serotonergic pathways, which play crucial roles in mood regulation and other neurological functions .
Result of Action
The antagonistic activity on d2 and 5-ht2 receptors suggests that it may modulate neurotransmitter levels, potentially influencing mood and behavior .
Future Directions
Benzoxathiolone derivatives, including “2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate”, have shown promise as potential therapeutic agents for neuropsychiatric and neurodegenerative disorders . Future research could focus on further investigating their pharmacological properties and potential applications in medicine .
properties
IUPAC Name |
(2-oxo-1,3-benzoxathiol-5-yl) 3-methoxybenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5S/c1-18-10-4-2-3-9(7-10)14(16)19-11-5-6-12-13(8-11)21-15(17)20-12/h2-8H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RAHONIWODAAIIE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)OC2=CC3=C(C=C2)OC(=O)S3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxobenzo[d][1,3]oxathiol-5-yl 3-methoxybenzoate |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.